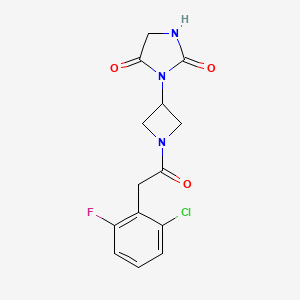
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a chloro-fluorophenyl group, an azetidinyl ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Mode of Action
Many imidazolidine-2,4-dione derivatives are known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives have been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Azetidinyl Intermediate: The initial step often involves the acylation of 2-chloro-6-fluorophenylacetic acid with an appropriate reagent to form the corresponding acyl chloride. This intermediate is then reacted with an azetidin-3-ylamine under controlled conditions to form the azetidinyl intermediate.
Cyclization to Imidazolidine-2,4-dione: The azetidinyl intermediate is then subjected to cyclization with urea or a similar reagent to form the imidazolidine-2,4-dione ring. This step typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or imine groups within the molecule to alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents or as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione: Lacks the fluorine atom, which may affect its biological activity and binding properties.
3-(1-(2-(2-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione: Lacks the chlorine atom, potentially altering its reactivity and pharmacokinetics.
Uniqueness
The presence of both chloro and fluoro substituents in 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially leading to enhanced or unique biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3/c15-10-2-1-3-11(16)9(10)4-12(20)18-6-8(7-18)19-13(21)5-17-14(19)22/h1-3,8H,4-7H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKFDQSIAFQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














